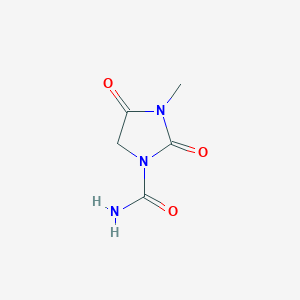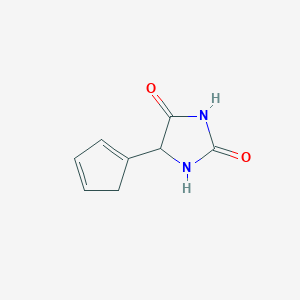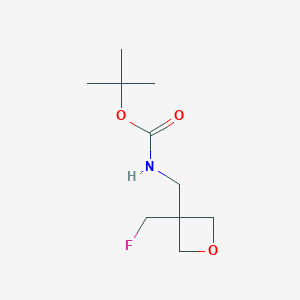
4-bromo-6-chloro-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-chloro-1H-indole-3-carboxylic acid is a heterocyclic organic compound that belongs to the indole family Indoles are significant due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6-chloro-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the halogenation of indole derivatives. For instance, 4-bromo-6-chloroindole can be synthesized by brominating 6-chloroindole using bromine in the presence of a catalyst like iron(III) bromide. The resulting compound is then carboxylated at the 3-position using carbon dioxide under high pressure and temperature in the presence of a base such as potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-chloro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted indole derivatives.
Scientific Research Applications
4-Bromo-6-chloro-1H-indole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-bromo-6-chloro-1H-indole-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug design.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1H-indole-3-carboxylic acid
- 6-Chloro-1H-indole-3-carboxylic acid
- 4,6-Dichloro-1H-indole-3-carboxylic acid
Uniqueness
4-Bromo-6-chloro-1H-indole-3-carboxylic acid is unique due to the simultaneous presence of both bromine and chlorine atoms on the indole ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it distinct from other indole derivatives.
Properties
Molecular Formula |
C9H5BrClNO2 |
|---|---|
Molecular Weight |
274.50 g/mol |
IUPAC Name |
4-bromo-6-chloro-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C9H5BrClNO2/c10-6-1-4(11)2-7-8(6)5(3-12-7)9(13)14/h1-3,12H,(H,13,14) |
InChI Key |
ACAZSDMKLIVOKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2C(=O)O)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-Butyl 2-chloro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12823895.png)


![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12823935.png)
![2-[4-(6-Benzyl-4,5-dimethylpyridazin-3-yl)-2-methyl-3,4,5,6-tetrahydro-2H-[1,2]bipyrazinyl-5-yl]-propan-2-ol](/img/structure/B12823947.png)

![11-Bromo-7H-benzo[c]carbazole](/img/structure/B12823950.png)

![5-Methoxy-2-methyl-7-(((1R,2S,4aR,8aS)-1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl)methyl)benzo[d]oxazol-6-ol](/img/structure/B12823961.png)
